2,3-Difluoro-4-(trifluoromethyl)benzamide is an organic compound notable for its unique structural features, including both difluoro and trifluoromethyl groups attached to a benzamide core. This compound is represented by the chemical formula CHFN and has a molecular weight of 233.15 g/mol. The presence of multiple fluorine atoms enhances its chemical stability and influences its reactivity, making it a subject of interest in various fields including medicinal chemistry and materials science.
This compound is classified as an aromatic amide due to its benzamide structure, which consists of a carbonyl group (C=O) directly attached to an amine (NH). The fluorinated groups contribute to its classification as a fluorinated organic compound, which often exhibits distinct physical and chemical properties compared to non-fluorinated analogs.
The synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzamide typically involves several key steps:
The reaction conditions may include temperature control, stirring for several hours, and purification steps such as crystallization or column chromatography to isolate the final product with high purity (greater than 97%) .
The molecular structure of 2,3-Difluoro-4-(trifluoromethyl)benzamide can be visualized as follows:
2,3-Difluoro-4-(trifluoromethyl)benzamide can participate in various chemical reactions:
The products formed depend on the specific reagents and conditions used, allowing for a variety of functionalized derivatives to be synthesized .
The mechanism by which 2,3-Difluoro-4-(trifluoromethyl)benzamide exerts its biological effects is largely based on its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms increases the compound's lipophilicity and binding affinity, potentially influencing biological pathways through enzyme inhibition or receptor modulation.
Research indicates that fluorinated compounds often demonstrate enhanced activity in biological systems due to their unique electronic properties and steric effects. Detailed studies are needed to elucidate specific interactions and pathways .
Relevant analyses indicate that the compound's fluorinated nature contributes significantly to its stability and reactivity profile .
2,3-Difluoro-4-(trifluoromethyl)benzamide has several important applications:
Polyfluorinated aromatic systems have become indispensable in modern drug design due to their unique capacity to fine-tune molecular properties critical for pharmacological efficacy. The incorporation of fluorine atoms and trifluoromethyl (–CF₃) groups into benzamide scaffolds significantly enhances metabolic stability by resisting oxidative degradation mediated by cytochrome P450 enzymes, owing to the strength of the C–F bond (485 kJ/mol) [3]. This substitution also profoundly influences lipophilicity, as measured by logP values; for example, adding a single –CF₃ group typically increases logP by ~0.9 units, improving membrane permeability and oral bioavailability [3] [8]. Crucially, fluorine’s high electronegativity (Pauling scale: 4.0) induces strong dipole moments and electrostatic potentials, enabling optimal hydrogen-bonding interactions with target proteins. This effect is exemplified by fluorinated benzamides’ enhanced binding affinity to neurological targets like tau protein fibrils and orexin receptors, where fluorine acts as a hydrogen-bond acceptor or modulates π-stacking interactions [3] [4]. Density Functional Theory (DFT) analyses of analogous compounds (e.g., 4-ethoxy-2,3-difluoro benzamide) confirm that fluorine substitution redistributes electron density across the aromatic ring, lowering frontier molecular orbital (HOMO-LUMO) energy gaps (ΔE ≈ 5.2 eV), which correlates with improved ligand-protein charge transfer and binding kinetics [2]. These attributes collectively underpin the dominance of fluorinated compounds in FDA-approved drugs, constituting ~20% of recent pharmaceuticals [3] [8].
Trifluoromethyl-substituted benzamides exhibit distinct structural classifications based on fluorine atom positioning and electronic configurations, directly dictating their biological interactions. Regioisomeric differentiation profoundly impacts target engagement:
Table 1: Structural and Electronic Properties of Representative Trifluoromethyl Benzamide Analogs
Compound Name | CAS Number | Substitution Pattern | Molecular Formula | Key Electronic Features |
---|---|---|---|---|
2,3-Difluoro-4-(trifluoromethyl)benzamide | 261944-69-8 | 2,3-diF, 4-CF₃ | C₈H₄F₅NO | High dipole (≈5.2 D); amide polarization |
3-Fluoro-4-(trifluoromethyl)benzamide | 247170-27-0 | 3-F, 4-CF₃ | C₈H₅F₄NO | Moderate dipole (≈4.0 D); planar conformation |
2,3-Difluoro-4-methylbenzamide | 261763-35-3 | 2,3-diF, 4-CH₃ | C₈H₇F₂NO | Reduced lipophilicity (logP ≈1.2) |
3,5-Difluoro-4-(trifluoromethyl)benzamide | 261944-94-9 | 3,5-diF, 4-CF₃ | C₈H₄F₅NO | Symmetric polarization; high π-deficiency |
Spectroscopic signatures further differentiate subclasses: Infrared spectra of 2,3-difluoro-4-CF₃ benzamide show carbonyl stretching at 1675 cm⁻¹ (vs. 1690 cm⁻¹ in non-fluorinated analogs), indicating reduced bond order due to electron withdrawal. Nuclear Magnetic Resonance (NMR) reveals ¹⁹F chemical shifts between -60 to -70 ppm for ortho-fluorines, demonstrating anisotropic deshielding [1] [2].
The evolution of multifluorinated benzamides reflects strategic advances in leveraging fluorine chemistry to overcome pharmacological challenges. Early applications (1980s–2000s) focused on fluorinated quinolone antibiotics, where –CF₃ groups enhanced DNA gyrase binding and cellular uptake [3]. The 2000s saw diversification into neurology, with patents disclosing 2-(trifluoromethyl)benzamides as inhibitors of myelin-associated glycoprotein (MAG) for spinal cord injury treatment [4]. Contemporary innovations (2016–present) exploit polyfluorination for precision targeting:
Table 2: Historical Milestones in Fluorinated Benzamide Development
Era | Key Advancement | Representative Compound | Therapeutic Application |
---|---|---|---|
1980s–1990s | Fluoroquinolone antibiotics | Difloxacin (CF₃ at C8) | Bacterial DNA gyrase inhibition |
2000–2010 | MAG inhibitors for neural repair | 3-(Trifluoromethyl)-N-(3-methylphenyl)benzamide | Spinal cord injury |
2016–2023 | ¹⁸F-Labeled tau protein tracers | Flortaucipir F-18 | Alzheimer’s PET diagnostics |
2021–Present | Oxadiazole benzamide bioisosteres | Ethylsulfonyl-1,2,4-oxadiazole-benzamide hybrids | Agricultural fungicides |
This progression underscores a shift from incidental fluorination to deliberate polyfluorinated architectures like 2,3-difluoro-4-(trifluoromethyl)benzamide, optimizing pharmacokinetic and target engagement profiles [3] [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: